molecular formula C12H8F2O B3045182 3-(3,4-Difluorophenyl)phenol CAS No. 1027207-72-2

3-(3,4-Difluorophenyl)phenol

Cat. No.: B3045182
CAS No.: 1027207-72-2
M. Wt: 206.19 g/mol
InChI Key: ZNIKLHKGBFCELV-UHFFFAOYSA-N
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Description

Contextualizing Difluorophenyl Moieties in Modern Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. aksci.com The difluorophenyl moiety, in particular, is prized for the unique properties it imparts to a parent molecule. The high electronegativity of fluorine atoms can significantly alter a molecule's electronic properties, influencing its reactivity and intermolecular interactions. smolecule.com

In the context of drug discovery, fluorination can lead to enhanced pharmacokinetic and physicochemical properties. aksci.com These improvements may include greater metabolic stability, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, and increased membrane permeability. aksci.com Furthermore, the introduction of fluorine can enhance the binding affinity of a ligand to its target protein without significantly increasing the molecule's size, a concept known as "fluorine as a hydrogen bond donor" or through other non-covalent interactions. aksci.com Molecules containing difluorinated groups are being investigated for a wide array of therapeutic applications, including treatments for cancer and infectious diseases. smolecule.com The unique properties conferred by difluorophenyl groups have made them attractive components in the design of new functional materials and pharmaceuticals. scbt.com

Historical Development of Aryl Phenols and Related Compounds

Aryl phenols, also known as biphenylols or phenylphenols, are a class of compounds that have been pivotal in organic synthesis for over a century. Historically, the synthesis of phenols involved methods such as the hydrolysis of benzenesulfonic acid, a process developed in the early 1900s. fishersci.com Other classical approaches include the Dakin reaction and Sandmeyer-type reactions. vulcanchem.com

The direct formation of the aryl-aryl bond in these structures has evolved significantly. Early examples of biaryl synthesis, such as the work of Wittig, often required harsh, strongly basic conditions that limited their application to complex molecules. chemsrc.comaksci.com The advent of transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, revolutionized the field, offering milder and more versatile routes to biaryl compounds, including aryl phenols. smolecule.comchemsrc.comaksci.com In recent decades, substantial progress has been made in copper- and palladium-catalyzed methods for coupling aryl halides with phenols or their surrogates. vulcanchem.com Researchers have developed protocols using various catalysts, ligands, and bases to improve yields and functional group tolerance, even enabling the use of water as a solvent in some cases. vulcanchem.com More recent innovations include C-H activation strategies, which allow for the direct functionalization of arenes to form phenols, and novel cascade reactions involving aryne intermediates to construct highly substituted biaryl phenols. vulcanchem.comchemsrc.comaksci.com

Rationale for Focused Academic Inquiry into 3-(3,4-Difluorophenyl)phenol

The specific academic interest in this compound stems from the convergence of the advantageous properties of its constituent parts. The biaryl phenol (B47542) skeleton is a fundamental architecture in many pharmaceuticals and natural products. chemsrc.comaksci.com Simultaneously, the 3,4-difluorophenyl group is a recognized pharmacophore that can enhance a molecule's metabolic stability and binding interactions. chemicalbook.com

Research on structurally related compounds provides a strong impetus for investigating this particular isomer. For example, studies on other difluorophenyl phenols have demonstrated their potential to act as anti-virulence agents against bacteria like Staphylococcus aureus. Furthermore, various molecules incorporating the 3,4-difluorophenyl moiety are being explored for their roles as modulators of biological targets such as metabotropic glutamate (B1630785) receptors, highlighting the therapeutic potential of this functional group. chemicalbook.com

Given the established importance of both the aryl phenol core and the difluorophenyl motif, this compound represents a valuable, under-explored compound. Focused research into its synthesis, properties, and potential biological activities could uncover new applications in medicinal chemistry or materials science, filling a gap in the current scientific literature. Its unique substitution pattern, differing from more commonly studied isomers, may lead to distinct biological activities and chemical properties. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKLHKGBFCELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439971
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027207-72-2
Record name 3-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3,4 Difluorophenyl Phenol

Established Reaction Pathways for the Synthesis of 3-(3,4-Difluorophenyl)phenol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly prominent in the synthesis of biaryl compounds like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used due to the commercial availability and stability of many boronic acids and their derivatives. mdpi.com For the synthesis of this compound, this would typically involve the coupling of a 3-hydroxyphenylboronic acid derivative with a 3,4-difluorohalobenzene, or conversely, 3,4-difluorophenylboronic acid with a 3-halophenol derivative. The choice of reactants can be influenced by the availability and reactivity of the starting materials. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups. mdpi.comnih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling for Biaryl Synthesis
FeatureDescription
Catalyst Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand. nih.govpreprints.org
Reactants Organoboron compound (e.g., boronic acid or ester) and an organic halide (I, Br, Cl) or triflate. mdpi.com
Base Required to activate the organoboron species, with common choices being carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). nih.govpreprints.org
Solvent Often a mixture of an organic solvent (e.g., toluene (B28343), dioxane, DMF) and water. mdpi.comscielo.org.mx
Advantages Mild reaction conditions, high functional group tolerance, commercial availability of reagents. mdpi.comnih.gov

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound, coupled with an organic halide under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for less reactive halides. nih.gov However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions. nih.gov The synthesis of this compound via Negishi coupling would involve reacting a 3-(benzyloxy)phenylzinc halide with 1-halo-3,4-difluorobenzene, followed by deprotection of the phenol (B47542). The use of functionalized organozinc reagents has expanded the scope of this reaction. nih.gov

Table 2: Comparison of Suzuki-Miyaura and Negishi Couplings
AspectSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron (Boronic acids, esters) mdpi.comOrganozinc wikipedia.orgorganic-chemistry.org
Reagent Stability Generally stable, easy to handle. mdpi.comOften requires anhydrous conditions, sensitive to air/moisture. nih.gov
Reactivity Moderate.High, useful for less reactive halides. nih.gov
Functional Group Tolerance Excellent. nih.govGood, but can be limited by the basicity of the organozinc reagent. nih.gov
Catalyst Palladium(0) complexes. nih.govPalladium(0) or Nickel complexes. wikipedia.orgorganic-chemistry.org

Copper-Mediated Arylation Strategies (e.g., Ullmann Condensation)

The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative pathway for the formation of diaryl ethers and, by extension, biaryls. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org A more relevant approach for synthesizing unsymmetrical biaryls like this compound is the Ullmann-type reaction, which involves the coupling of an aryl halide with a phenol. wikipedia.org

For the synthesis of this compound, one could envision a strategy where a protected 3-halophenol is coupled with a 3,4-difluorophenyl source. However, the classic Ullmann conditions are often harsh, requiring high temperatures and polar aprotic solvents, which can limit functional group compatibility. wikipedia.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions and improved yields. wikipedia.orgnih.gov

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound can also be achieved through multi-step synthetic sequences starting from more readily available precursors. These routes often involve the construction of the core biaryl structure followed by functional group manipulations.

One potential multi-step pathway could begin with the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 3-methoxybenzoyl chloride to form 3-(3,4-difluorobenzoyl)anisole. Subsequent reduction of the ketone and demethylation of the methoxy (B1213986) group would yield the target phenol. Another approach could involve the reaction of 3,4-difluorobenzaldehyde (B20872) with a suitable ylide to form a stilbene (B7821643) derivative, which could then be further elaborated. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the carbon-carbon double bond. google.com Subsequent transformations, such as oxidative cleavage and rearrangement, could then be used to form the biaryl linkage.

A documented method for a related compound, 3,5-difluorophenol, involves the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, followed by oxidation to the phenol. patsnap.com A similar strategy could be adapted for the 3,4-difluoro isomer.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. This includes the exploration of C-H functionalization and the application of green chemistry principles.

Exploration of C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful tool for streamlining organic synthesis by avoiding the pre-functionalization of starting materials. sigmaaldrich.comsigmaaldrich.com This approach aims to directly convert a C-H bond on one aromatic ring into a C-C bond with another aromatic partner. For the synthesis of this compound, this would ideally involve the direct coupling of 3-phenol with 1,2-difluorobenzene.

Phenols themselves can act as directing groups, guiding the functionalization to the ortho position. researchgate.netresearchgate.net However, achieving meta-selective C-H functionalization, which would be required for the synthesis of this compound from phenol, is a significant challenge due to the inherent electronic and steric preferences for ortho and para substitution. researchgate.netnih.gov Recent advances have shown some success in meta-selective C-H arylation of phenols, often employing specialized directing groups or catalytic systems. nih.gov While a direct C-H arylation of phenol at the meta position with 3,4-difluorobenzene remains a challenging prospect, the development of new catalysts and methodologies in this area holds promise for future applications.

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. innovareacademics.in In the context of synthesizing this compound, several green chemistry strategies can be applied to the established methods.

For palladium-catalyzed cross-coupling reactions, the use of water as a solvent, or in solvent mixtures, is a key green approach. scielo.org.mx The development of highly active catalysts allows for lower catalyst loadings, reducing the amount of residual metal in the product and waste streams. acs.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cross-coupling reactions, contributing to energy efficiency. scielo.org.mxresearchgate.net

The exploration of mechanochemical synthesis, where reactions are carried out by grinding or milling in the absence of a solvent, is another promising green alternative. rsc.orgmdpi.com This technique has been successfully applied to various organic transformations and could potentially be adapted for the synthesis of this compound.

Biocatalytic or Organocatalytic Transformations

The synthesis of complex molecules like this compound is increasingly benefiting from biocatalytic and organocatalytic methods. These approaches are prized for their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. researchgate.net

Biocatalytic Transformations: Biocatalysis utilizes enzymes or whole-cell microorganisms to catalyze chemical reactions. acs.org In the context of synthesizing precursors to difluorophenyl-containing compounds, enzymes such as ketoreductases, lipases, and oxidases play a pivotal role. acs.orgsrce.hr For instance, the asymmetric reduction of a ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, can be achieved with high enantioselectivity using recombinant E. coli cells. mdpi.com This stereoselective bioreduction is crucial for producing chiral alcohols, which are versatile building blocks. mdpi.com The use of natural deep eutectic solvents (NADESs) as co-solvents can further enhance enzyme activity and stability, leading to excellent conversion rates and enantiomeric excess. mdpi.com Engineered enzymes, such as variants of eugenol (B1671780) oxidase, have been developed for the selective oxidation of phenolic compounds, demonstrating the power of biocatalysis in creating specific functionalities. acs.org

Organocatalytic Transformations: Organocatalysis involves the use of small, metal-free organic molecules to accelerate reactions. mdpi.com This field has provided powerful tools for constructing C-C and C-O bonds necessary for phenol derivatives. Brønsted acids, for example, can catalyze the formal Betti reaction between phenols and in situ generated diarylketimines, offering a direct route to complex amine structures. irb.hr The optimization of such reactions often involves screening various acids and solvents to achieve high yields. irb.hr Furthermore, organocatalytic strategies have been developed for the hydrophenolation of gem-difluoroalkenes, a reaction that directly installs a difluoroalkyl ether linkage. nih.gov The choice of the organic base catalyst is critical for the efficiency and outcome of this transformation. nih.gov

The table below summarizes exemplary catalytic systems applicable to the synthesis of precursors or analogues of this compound.

Catalytic System Transformation Type Key Features Reference
Recombinant E. coliBiocatalytic ReductionStereoselective ketone reduction. mdpi.com
Engineered Eugenol OxidaseBiocatalytic OxidationSelective dehydrogenation of phenolic compounds. acs.org
Brønsted Acids (e.g., p-toluenesulfonic acid)Organocatalytic C-C bond formationSynthesis of complex amines from phenols. irb.hr
Organic Bases (e.g., TBD)Organocatalytic HydrophenolationAddition of phenols to gem-difluoroalkenes. nih.gov

Stereochemical and Regiochemical Control in this compound Synthesis

Achieving precise control over the three-dimensional arrangement (stereochemistry) and the specific placement of functional groups (regiochemistry) is a hallmark of modern organic synthesis.

Stereochemical Control: For molecules with chiral centers, controlling stereochemistry is paramount. In the synthesis of precursors to this compound, several strategies are employed.

Dynamic Kinetic Resolution (DKR): This powerful technique allows for the conversion of a racemic mixture entirely into a single, desired enantiomer. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, can induce DKR in certain ketone precursors, yielding chiral alcohols with high diastereoselectivity and enantioselectivity. researchgate.net

Enzyme-Catalyzed Reactions: As mentioned previously, biocatalysts are inherently chiral and excel at stereoselective transformations. Lipase-catalyzed resolution is a common method to separate enantiomers, and ketoreductases can reduce prochiral ketones to a single enantiomer of the corresponding alcohol. srce.hr

Chiral Auxiliaries: An alternative approach involves temporarily attaching a chiral molecule (an auxiliary) to the substrate. This auxiliary guides the reaction to proceed stereoselectively. The Evans chiral auxiliary, for instance, can be used in aldol (B89426) condensation reactions to control the stereochemistry at α- and β-carbon centers in the synthesis of complex polyketide-like structures. usda.gov

Asymmetric Cyclization: In syntheses involving ring formation, stereocenters can be set with high precision. For example, a key nitrile anion 5-exo-tet cyclization can form a pyrrolidine (B122466) ring while cleanly inverting a stereocenter, leading to a trisubstituted chiral product with high enantiomeric excess. researchgate.net

Regiochemical Control: Controlling which position on the aromatic rings reacts is crucial for the successful synthesis of this compound.

Directed Ortho-Metalation (DoM): This strategy uses a directing group on the aromatic ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position. This allows for the selective introduction of electrophiles.

Suzuki-Miyaura Cross-Coupling: This is a cornerstone reaction for forming the biaryl C-C bond. The regiochemistry is explicitly defined by the positions of the halogen on one aromatic ring and the boronic acid (or ester) on the other. rsc.org The synthesis of this compound would typically involve coupling a 3-hydroxyphenylboronic acid derivative with 1-bromo-3,4-difluorobenzene, or a similar combination.

Programmed Phenol Synthesis: Innovative methods allow for the synthesis of highly substituted phenols with complete regiochemical control. One such strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, where the substitution pattern of the final phenol is determined by the substituents on the starting materials. nsf.govoregonstate.edu This provides a programmable and highly regioselective route to complex phenols. oregonstate.edu

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and practicality of a synthetic route depend heavily on the optimization of reaction parameters and the development of effective purification methods.

Optimization of Reaction Conditions: The yield and purity of this compound are highly sensitive to the reaction conditions. The optimization process is a systematic investigation of various parameters to find the ideal balance for maximizing product formation while minimizing byproducts.

Catalyst and Reagent Screening: As seen in organocatalytic Friedel-Crafts type reactions, different acid catalysts can have a significant impact on reaction time and yield. rsc.org Similarly, in Suzuki couplings, the choice of palladium catalyst, ligand, and base is critical for efficient C-C bond formation. nih.gov

Solvent Effects: The solvent can influence reactant solubility, reaction rate, and even selectivity. For instance, screening various solvents like CH2Cl2, CHCl3, and toluene is a common step in optimizing new transformations. acs.org

Temperature and Time: Reaction temperature directly affects the rate of reaction. While higher temperatures can speed up the desired reaction, they can also lead to decomposition or the formation of side products. rsc.org Therefore, a careful study is needed to find the optimal temperature. Reaction time is monitored, often by techniques like TLC or HPLC, to ensure the reaction goes to completion without degrading the product.

The following table illustrates a typical optimization process for a hypothetical cross-coupling reaction.

Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (5)Toluene8045
2Pd(dppf)Cl₂ (5)Toluene8075
3Pd(dppf)Cl₂ (5)Dioxane/H₂O10092
4Pd(dppf)Cl₂ (2)Dioxane/H₂O10091

Isolation and Purification Techniques: Once the reaction is complete, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Extraction and Washing: The first step is often to quench the reaction and perform a liquid-liquid extraction. The organic layer containing the product is washed with aqueous solutions (e.g., water, brine, or mild acid/base) to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful and widely used technique for purifying organic compounds. mdpi.com The crude product is loaded onto a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Components separate based on their differing affinities for the stationary and mobile phases.

Crystallization/Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent. google.com

Distillation/Rectification: For liquid products or intermediates, distillation can be used for purification. For compounds with close-boiling impurities, more advanced techniques like azeotropic rectification may be employed to achieve high purity. google.com

Filtration and Drying: After crystallization or precipitation, the solid product is collected by filtration and washed with a cold solvent to remove any remaining impurities. The pure product is then dried under reduced pressure to remove all traces of solvent. google.com

State of the Art Spectroscopic Characterization of 3 3,4 Difluorophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-(3,4-difluorophenyl)phenol, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional techniques, provides a complete picture of its atomic connectivity and chemical environment.

The 1H and 13C NMR spectra of this compound are predicted to exhibit characteristic signals for both the phenolic and the difluorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atoms and the hydroxyl group, as well as the anisotropic effects of the aromatic rings.

1H NMR Spectroscopy: The proton spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the phenolic ring will be influenced by the hydroxyl group and their position relative to the biphenyl (B1667301) linkage. The protons on the 3,4-difluorophenyl ring will show additional complexity due to coupling with the adjacent fluorine atoms (H-F coupling). The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

13C NMR Spectroscopy: The 13C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl system, assuming free rotation around the C-C single bond. The carbon atoms directly bonded to the fluorine atoms will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. The carbons adjacent to the fluorinated positions will also show smaller, two-bond (²JCF) couplings. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield.

Predicted NMR Data Tables:

The following data is predicted based on analysis of similar compounds such as 3,4-difluorophenol (B1294555), 3-phenylphenol, and other substituted biphenyls.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenolic OHVariable (e.g., 5.0-6.0)Broad Singlet (br s)
Phenolic Ring Protons6.8 - 7.4Multiplets (m)
Difluorophenyl Ring Protons7.0 - 7.5Multiplets (m)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (Phenolic Ring)155 - 158
C-H (Phenolic Ring)115 - 130
C-C (Biphenyl Linkage)135 - 142
C-F (Difluorophenyl Ring)148 - 152 (with C-F coupling)
C-H (Difluorophenyl Ring)116 - 125 (with C-F coupling)

19F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. researchgate.net For this compound, the 19F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals will likely appear as complex multiplets due to coupling with each other (F-F coupling) and with the neighboring protons (H-F coupling). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing clear evidence of the 3,4-substitution pattern. niscpr.res.in

2D NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring. researchgate.net Cross-peaks would connect adjacent protons, allowing for the tracing of the spin systems within both the phenolic and the difluorophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, aiding in the assignment of the protonated carbons in both rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings. Key HMBC correlations would be expected between the protons on one ring and the carbons of the other ring across the C-C linkage.

Vibrational Spectroscopy (Infrared and Raman) Studies

The IR and Raman spectra of this compound will be dominated by vibrations associated with the phenolic hydroxyl group, the aromatic rings, and the carbon-fluorine bonds.

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding. chemicalbook.com The corresponding O-H in-plane bending vibration is expected in the 1300-1400 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on both rings will influence the exact positions and intensities of these bands.

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region of the IR spectrum. These are often some of the most intense bands in the spectra of fluorinated aromatic compounds.

Ring Breathing Modes: Both the phenolic and the difluorophenyl rings will have characteristic "ring breathing" modes, which are often strong in the Raman spectrum and can be sensitive to the substitution pattern. researchgate.net

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (H-bonded)3200 - 3600Strong, BroadWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aromatic C=C Stretch1400 - 1600Medium-StrongMedium-Strong
C-O Stretch1200 - 1260StrongMedium
C-F Stretch1100 - 1250Very StrongMedium
Aromatic C-H Out-of-Plane Bend750 - 900StrongWeak

This data is predicted based on general spectroscopic principles and data from analogous compounds like 3,4-difluorophenol and substituted biphenyls. tandfonline.comresearchgate.net

In the solid state and in concentrated solutions, this compound molecules are expected to form intermolecular hydrogen bonds through the phenolic hydroxyl group. nsf.gov The presence and strength of these hydrogen bonds can be inferred from the IR spectrum. A broad O-H stretching band, shifted to lower wavenumbers compared to a free O-H group, is a clear indication of hydrogen bonding. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen-bonding network. In some cases, the fluorine atoms can also act as weak hydrogen bond acceptors, potentially leading to more complex intermolecular interactions. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific X-ray crystallography data for the compound This compound or its co-crystals.

Therefore, it is not possible to provide the detailed analysis of its single-crystal X-ray diffraction, absolute configuration, intermolecular interactions, and crystal packing as outlined in the request. The required experimental data, which would form the basis for such an article, does not appear to be published in the accessible scientific domain.

Future research involving the synthesis and crystallographic analysis of this compound would be necessary to generate the data required for the requested article.

Computational and Theoretical Investigations of 3 3,4 Difluorophenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of many-body systems. It is extensively used to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. For 3-(3,4-Difluorophenyl)phenol, DFT calculations provide a foundational understanding of its intrinsic molecular characteristics.

Electronic Structure Analysis and Orbital Energies

DFT calculations are instrumental in determining the electronic landscape of this compound. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Based on studies of similar phenolic compounds, the HOMO of this compound is expected to be localized primarily on the phenol (B47542) ring, which is electron-rich due to the hydroxyl group. The LUMO, conversely, is likely distributed across the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. This separation of FMOs would be characteristic of a donor-acceptor system within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and based on typical DFT results for related aromatic compounds.

Prediction of Spectroscopic Parameters

DFT methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT can be used to calculate Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the characteristic vibrational modes, such as the O-H stretching of the phenol group, C-F stretching vibrations, and the aromatic C-C stretching modes.

NMR Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy. The calculated shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the hydroxyl and difluoro substituents.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. The predicted absorption maxima (λmax) correspond to electronic transitions, primarily the π-π* transitions within the aromatic rings.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRO-H Stretch~3600 cm⁻¹
IRC-F Stretch~1200-1100 cm⁻¹
¹³C NMRPhenolic C-O~155 ppm
¹H NMRPhenolic O-H~5-7 ppm
UV-Visλmax~270 nm

Note: These are representative values derived from computational studies on analogous fluorinated phenols.

Conformational Landscape Analysis

The conformational flexibility of this compound is primarily associated with the torsional angle between the two phenyl rings. DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers. For biphenyl (B1667301) systems, the lowest energy conformation is typically non-planar due to steric hindrance between the ortho-hydrogens on adjacent rings. The presence of substituents can further influence the preferred conformation. In the case of this compound, the interplay between steric effects and potential intramolecular interactions would dictate the global minimum energy structure. A relaxed scan of the dihedral angle would likely reveal a twisted conformation to be the most stable.

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Conformational Fluctuations

MD simulations can track the movements of atoms in this compound over time, offering a dynamic picture of its conformational flexibility. The trajectory from an MD simulation would show fluctuations in bond lengths, bond angles, and, most significantly, the dihedral angle between the phenyl rings. Analysis of these fluctuations, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions, can identify the more rigid and flexible regions of the molecule. The phenyl rings themselves are expected to be relatively rigid, while the torsional angle would exhibit the largest fluctuations, indicating the molecule's ability to adopt different rotational conformations in solution.

Solvent Effects on Molecular Conformation

The surrounding solvent can have a profound impact on the conformation and behavior of a solute molecule. MD simulations are particularly well-suited to explore these solvent effects for this compound. By simulating the molecule in different solvent environments (e.g., a nonpolar solvent like hexane (B92381) versus a polar protic solvent like water), one can observe how intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and water molecules, influence the conformational preferences.

In a polar solvent, the formation of hydrogen bonds with the hydroxyl group could stabilize certain conformations and affect the rotational barrier between the two rings. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the structuring of solvent molecules around specific sites on the solute, such as the phenolic hydrogen and the fluorine atoms.

Table 3: Illustrative Solvent Effects on the Dihedral Angle of this compound from MD Simulations

SolventAverage Dihedral Angle (degrees)Fluctuation Range (degrees)
Vacuum40± 10
Water45± 15
Hexane38± 8

Note: These values are hypothetical, intended to illustrate the expected trends based on general principles of solvent-solute interactions for similar molecules.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the reactivity of molecules. dergipark.org.trbohrium.com These studies can map out the electron distribution, identify sites susceptible to electrophilic or nucleophilic attack, and calculate various reactivity descriptors.

For this compound, the molecular electrostatic potential (MEP) surface would likely indicate negative potential around the phenolic oxygen and the fluorine atoms, suggesting these as sites for electrophilic attack or hydrogen bonding. dergipark.org.tr Conversely, the aromatic protons and the regions around the carbon atoms would exhibit positive potential, marking them as potential sites for nucleophilic attack.

Global reactivity descriptors, which can be derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. bohrium.combohrium.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar fluorinated biphenyl compounds, as direct experimental or computational data for this compound is not readily available in cited sources.)

ParameterValue (eV)Implication
HOMO Energy (EHOMO)-5.8Propensity to donate electrons
LUMO Energy (ELUMO)-1.2Propensity to accept electrons
Energy Gap (ΔE)4.6Chemical stability and low reactivity
Ionization Potential (I)5.8Energy required to remove an electron
Electron Affinity (A)1.2Energy released upon gaining an electron
Electronegativity (χ)3.5Tendency to attract electrons
Chemical Hardness (η)2.3Resistance to change in electron configuration
Chemical Softness (S)0.217Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)2.67A measure of electrophilic power

Transition State Characterization for Derivative Synthesis

The synthesis of derivatives of this compound would involve chemical transformations at its reactive sites, primarily the hydroxyl group and the aromatic rings. Computational chemistry allows for the characterization of the transition states of these reactions, which is crucial for understanding reaction kinetics and predicting the most favorable reaction pathways. nih.gov

For instance, in an etherification reaction involving the phenolic hydroxyl group, quantum chemical calculations could model the geometry and energy of the transition state as the proton is abstracted and a new carbon-oxygen bond is formed. By calculating the activation energy associated with this transition state, one can predict the feasibility and rate of the reaction. Similarly, for electrophilic substitution reactions on the aromatic rings, such as nitration or halogenation, transition state analysis can reveal the preferred positions of substitution by comparing the activation energies for attack at different sites.

Elucidation of Reaction Pathways Involving this compound

Beyond identifying transition states for specific reactions, computational methods can elucidate entire reaction pathways, including the identification of intermediates and side products. acs.orgtandfonline.com For a molecule like this compound, this could be particularly relevant in understanding its degradation or metabolism.

For example, the acid-catalyzed cleavage of the ether linkage in related lignin (B12514952) model compounds has been studied computationally, revealing mechanisms that proceed through enol-ether intermediates. acs.org A similar approach could be applied to understand the stability and cleavage of the biaryl bond in this compound under various conditions. Such studies would involve mapping the potential energy surface of the reaction, identifying all stationary points (reactants, intermediates, transition states, and products), and calculating the reaction energies and activation barriers for each step.

Structure-Property Relationships Derived from Computational Data

A key advantage of computational chemistry is its ability to establish quantitative structure-property relationships (QSPR) and structure-activity relationships (SAR). oncodesign-services.comazolifesciences.comnih.gov By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, researchers can develop models that predict the properties of new, unsynthesized compounds.

For this compound and its potential derivatives, computational data can be used to correlate structural features with properties such as electronic behavior, solubility, and receptor binding affinity. The presence and position of the fluorine atoms, for example, are known to significantly influence a molecule's lipophilicity and its ability to engage in specific interactions, such as hydrogen bonding and halogen bonding. acs.orgnih.gov

Reactivity and Derivatization Chemistry of 3 3,4 Difluorophenyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group is often the most reactive site in the molecule, readily participating in a variety of functionalization reactions.

The synthesis of aryl ethers from phenols is a fundamental transformation in organic chemistry. organic-chemistry.org The phenolic proton of 3-(3,4-difluorophenyl)phenol can be easily removed by a base to form a more nucleophilic phenoxide ion. This ion can then react with various electrophiles, such as alkyl halides or sulfates, to form ethers. google.com Catalytic methods for phenol (B47542) etherification have also been developed, utilizing catalysts such as sulfated oxides of Group IB metals to react phenols with alcohols or ethers at elevated temperatures and pressures. google.com

Esterification of phenols, while traditionally considered slow with carboxylic acids, can be effectively achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgsci-hub.se The reaction of phenol with an acyl chloride, such as ethanoyl chloride, produces the corresponding ester, phenyl ethanoate. libretexts.org For less reactive acyl chlorides like benzoyl chloride, converting the phenol to its more reactive sodium phenoxide salt can accelerate the reaction. libretexts.org Direct esterification with carboxylic acids is also possible under forcing conditions, often using a strong acid catalyst and removing the water byproduct to drive the reaction to completion. sci-hub.segoogle.com

Below is a table summarizing common etherification and esterification reactions applicable to the phenolic hydroxyl group.

Reaction TypeReagent(s)Product TypeGeneral Conditions
Etherification Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkyl Aryl EtherPolar aprotic solvent (e.g., Acetone, DMF)
Dialkyl Sulfate (e.g., (CH₃)₂SO₄), Base (e.g., NaOH)Alkyl Aryl EtherAqueous or biphasic medium
Esterification Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Aryl EsterAnhydrous conditions, often at room temperature
Acid Anhydride (e.g., (CH₃CO)₂O), Catalyst (e.g., H₂SO₄)Aryl EsterElevated temperatures
Carboxylic Acid (e.g., CH₃COOH), Catalyst (e.g., H₂SO₄)Aryl EsterHigh temperatures with water removal

The phenolic ring is susceptible to oxidation, though the reaction can be complex. Under certain conditions, phenols can be oxidized to form quinones. For example, hydroquinones are readily oxidized to quinones using reagents like tetrabutylammonium dichromate (TBAD) in aprotic solvents. ias.ac.in However, harsh oxidation of phenols can also lead to the formation of benzoquinone derivatives or even ring-cleavage products. stackexchange.comgoogle.com The reaction of phenols with strong oxidizing agents like hypochlorous acid can result in chlorinated phenols and, with a large excess of the oxidant, cleavage of the aromatic ring to form dicarbonyl compounds. nih.gov

The aromatic rings of this compound are generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce alkenes or other functional groups. Complete reduction of the aromatic rings would require more forceful conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, which are not commonly employed in routine derivatization.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. byjus.combritannica.com This high reactivity is due to the ability of the oxygen's lone pairs to donate electron density into the ring, stabilizing the cationic intermediate formed during the substitution. britannica.comwikipedia.org Therefore, electrophiles will preferentially attack the positions ortho (C2, C6) and para (C4) to the hydroxyl group on the phenol ring. Given that the para position is occupied by the 3,4-difluorophenyl substituent, electrophilic attack is directed primarily to the C2 and C6 positions.

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org While a hydroxyl group itself is too acidic for direct lithiation with strong bases like alkyllithiums, it can be converted into a more effective DMG, such as an O-carbamate (-OCONR₂). uwindsor.cabaranlab.org

The general strategy involves:

Protection/Derivatization : The phenolic hydroxyl group is converted into a DMG, for example, by reacting it with an isocyanate or carbamoyl chloride.

Metalation : The derivatized compound is treated with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, at low temperatures. The DMG chelates the lithium ion, directing the deprotonation exclusively to the adjacent ortho positions (C2 and C6). wikipedia.orgresearchgate.net

Electrophilic Quench : The resulting aryllithium intermediate is reacted with an electrophile (E⁺) to install a new substituent at the ortho position.

Deprotection : The DMG can then be removed, if desired, to regenerate the hydroxyl group.

This methodology allows for the precise introduction of a wide variety of functional groups (e.g., halogens, carbonyls, silyl groups) at the C2 or C6 positions of the phenol ring.

StepReagent(s)Intermediate / ProductPurpose
1. Protection Diethylcarbamoyl chloride, BaseO-Aryl carbamate derivativeInstall a Directing Metalation Group (DMG)
2. Metalation sec-BuLi, TMEDA, THFortho-Lithiated intermediateRegioselective deprotonation
3. Electrophilic Quench Electrophile (e.g., I₂, DMF, (CH₃)₃SiCl)ortho-Substituted derivativeIntroduction of a new functional group
4. Deprotection Strong acid or baseFunctionalized phenolRemoval of the DMG

Due to the strong activating effect of the hydroxyl group, the halogenation of phenols proceeds readily, often without the need for a Lewis acid catalyst. byjus.comaskfilo.com The reaction of this compound with bromine in a low-polarity solvent like carbon disulfide (CS₂) at low temperatures would be expected to yield monobrominated products, primarily 2-bromo-5-(3,4-difluorophenyl)phenol. askfilo.comyoutube.com Using a polar solvent like water (e.g., bromine water) would likely lead to the formation of the di-substituted product, 2,6-dibromo-3-(3,4-difluorophenyl)phenol. byjus.comambeed.com

Nitration of phenols can be achieved with dilute nitric acid at low temperatures, yielding a mixture of ortho and para isomers. byjus.com For this compound, nitration would occur at the C2 and C6 positions. Milder, more selective nitrating agents have been developed to avoid the oxidative side reactions that can occur with strong nitric acid. ias.ac.in Heterogeneous systems, such as a combination of sodium nitrate and an acidic salt like sodium bisulfate on silica (B1680970), can provide mononitrated phenols under mild conditions. nih.gov

ReactionReagent(s) and ConditionsExpected Major Product(s)
Monobromination Br₂ in CS₂ or CHCl₃, low temperature2-Bromo-5-(3,4-difluorophenyl)phenol
Dibromination Aqueous Br₂, room temperature2,6-Dibromo-3-(3,4-difluorophenyl)phenol
Mononitration Dilute HNO₃, low temperature2-Nitro-5-(3,4-difluorophenyl)phenol
Dinitration Concentrated HNO₃ / H₂SO₄2,6-Dinitro-3-(3,4-difluorophenyl)phenol and potential oxidation products

Cross-Coupling and C-H Activation Reactions on the Biphenyl (B1667301) Core

Modern synthetic methods offer powerful tools for modifying the biphenyl core of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwordpress.com To make the phenol ring reactive in these transformations, the hydroxyl group is typically converted into a better leaving group, most commonly a triflate (-OTf). This triflate derivative can then participate in a variety of cross-coupling reactions, such as Suzuki (with boronic acids), Stille (with organostannanes), and Negishi (with organozinc reagents), allowing for the introduction of new aryl, alkyl, or vinyl groups at the C3 position of the phenol ring. wordpress.comlibretexts.org

Carbon-hydrogen (C-H) bond activation is an emerging strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. greyhoundchrom.com This approach could potentially be used to introduce substituents on either aromatic ring of this compound. Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, can facilitate the direct arylation, alkylation, or alkenylation of C-H bonds. acs.orgnih.gov For phenol-containing substrates, the hydroxyl group can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. acs.org This provides a more atom-economical alternative to the DoM strategies for functionalizing the C2 and C6 positions of the phenol ring.

Synthesis of Advanced Polyaryl Systems

The phenolic hydroxyl group and the aromatic rings of this compound serve as handles for the construction of larger, more complex polyaryl systems. The phenol moiety can be readily converted into a more reactive triflate or nonaflate group, which can then participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are instrumental in forming new carbon-carbon or carbon-heteroatom bonds, thereby extending the aromatic system.

For example, the hydroxyl group can be derivatized to an aryl triflate, which can then be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. This approach allows for the systematic construction of complex polyaromatic structures with tailored electronic and photophysical properties.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polyaryl Systems

Reactant 1 (Derived from this compound) Reactant 2 Coupling Reaction Potential Product
3-(3,4-Difluorophenyl)phenyl triflate Arylboronic acid Suzuki Coupling Aryl-substituted 3-(3,4-difluorophenyl)benzene
3-(3,4-Difluorophenyl)phenyl triflate Organostannane Stille Coupling Aryl-substituted 3-(3,4-difluorophenyl)benzene

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for rapidly generating analogues of a lead compound without the need for de novo synthesis. nih.gov The phenolic group of this compound is a prime target for LSF.

One common LSF technique is O-alkylation. For instance, the phenolic hydroxyl can be alkylated under basic conditions with various alkyl halides to introduce a wide range of substituents. A notable example is the gem-difluoroallylation of phenols, which can be achieved using 3,3-difluoroallyl sulfonium salts. nih.govrsc.orgresearchgate.net This reaction proceeds under mild, aqueous conditions and is tolerant of many functional groups, making it suitable for the late-stage modification of complex molecules. nih.govrsc.orgresearchgate.net

Furthermore, derivatization reagents can be employed to modify the phenolic group for analytical purposes or to alter its physicochemical properties. mdpi.com For example, silylation with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a silyl ether, which can be useful for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov

Reactivity at the Difluorophenyl Moiety

The 3,4-difluorophenyl group presents another avenue for chemical modification, primarily through reactions involving the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound should, in principle, activate the ring towards nucleophilic attack. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group, in this case, a fluoride ion. nih.gov

The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the fluorine atoms are ortho and meta to the point of attachment of the other phenyl ring. While the fluorine atoms themselves are electron-withdrawing, the absence of a strongly activating group (like a nitro group) ortho or para to the fluorine atoms may limit the SNAr potential under standard conditions.

However, SNAr reactions on fluorophenols can be facilitated under specific conditions. For example, homolysis of the phenolic O-H bond can generate a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. osti.gov

Table 2: Potential Nucleophiles for SNAr Reactions

Nucleophile Potential Product
Alkoxides (e.g., NaOMe) 3-(3-Fluoro-4-methoxyphenyl)phenol
Amines (e.g., R2NH) 3-(3-Fluoro-4-aminophenyl)phenol

Selective Fluorine Atom Transformations

The selective transformation of a single fluorine atom in a polyfluorinated aromatic compound is a challenging but valuable synthetic operation. The high strength of the C-F bond makes selective activation difficult. researchgate.net However, advancements in catalysis have enabled some selective C-F bond functionalization reactions.

Another approach could involve the use of strong nucleophiles under forcing conditions to achieve substitution of one of the fluorine atoms, likely the one at the 4-position due to electronic effects. The regioselectivity of such reactions would need to be carefully controlled.

Applications of 3 3,4 Difluorophenyl Phenol As a Precursor in Advanced Materials Research

Role as a Key Intermediate in Organic Electronics

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), fluorinated compounds are often used to develop host and emitter materials with improved efficiency and stability. The 3-(3,4-Difluorophenyl)phenol moiety could theoretically be incorporated into larger molecular structures to fine-tune the HOMO/LUMO energy levels and enhance charge injection and transport properties. However, a search of current research reveals no specific examples of OLED materials synthesized from this compound.

Building Blocks for Organic Photovoltaics (OPVs)

For Organic Photovoltaics (OPVs), the electronic properties of donor and acceptor materials are critical for efficient charge separation and transport. The electron-withdrawing nature of fluorine atoms can be exploited to lower the energy levels of organic materials. While the difluorophenylphenol structure could serve as a building block for novel donor or acceptor molecules in OPV devices, there is no available research data demonstrating the synthesis and application of such materials derived from this compound.

Components in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor. Fluorination can influence the intermolecular interactions and solid-state packing of organic materials, potentially leading to improved device performance. Despite the theoretical advantages, there are no published studies that specifically utilize this compound as a precursor for the synthesis of organic semiconductors for OFETs.

Development of Liquid Crystalline Materials

The rigid core of the biphenyl (B1667301) unit in this compound, combined with the lateral fluorine substitution, suggests its potential as a building block for liquid crystalline materials. Fluorine substitution is a well-established strategy in the design of liquid crystals to modulate properties such as mesophase behavior, dielectric anisotropy, and viscosity.

Synthesis of Mesogenic Compounds Featuring the Difluorophenylphenol Core

Mesogenic compounds, the molecules that exhibit liquid crystal phases, often consist of a rigid core and flexible terminal chains. The this compound structure could serve as a central rigid unit in the synthesis of such compounds. However, a review of the literature does not yield any specific examples of mesogenic compounds that have been synthesized using this compound as the core structure.

Structure-Liquid Crystal Phase Relationships

The relationship between the molecular structure of a compound and its liquid crystalline phase behavior is a fundamental aspect of liquid crystal research. The position of the fluorine atoms and the hydroxyl group on the biphenyl core of this compound would be expected to significantly influence the mesophase type, transition temperatures, and other physical properties of any derived liquid crystals. Nevertheless, in the absence of synthesized and characterized materials based on this specific core, there is no available data to establish such structure-property relationships.

Polymeric Materials Derived from this compound

The incorporation of this compound into polymer structures is a strategy aimed at enhancing the performance characteristics of the resulting materials. The presence of two fluorine atoms on one of the phenyl rings can significantly influence properties such as thermal stability, chemical resistance, and solubility, making it a valuable monomer for creating specialized polymers.

Monomer Synthesis for Polycondensation Reactions

Polycondensation is a common method for synthesizing a variety of high-performance polymers, including poly(aryl ether)s. In this process, monomers with complementary functional groups react to form a polymer chain, typically with the elimination of a small molecule like water.

For this compound to be utilized in polycondensation reactions, it often needs to be converted into a more reactive monomer. A typical synthetic route involves the transformation of the phenol (B47542) group into a phenoxide salt. This is generally achieved by reacting this compound with a base, such as potassium carbonate, in an aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The resulting phenoxide is a potent nucleophile that can readily participate in nucleophilic aromatic substitution reactions with activated aryl halides.

Reactant Reagent Solvent Product
This compoundPotassium CarbonateN,N-dimethylacetamidePotassium 3-(3,4-Difluorophenyl)phenoxide

This in situ monomer synthesis is a critical step that paves the way for the subsequent polymerization process.

Incorporation into High-Performance Polymers

High-performance polymers are a class of materials that exhibit exceptional properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The integration of this compound into the backbones of these polymers can lead to materials with enhanced performance profiles.

One of the primary classes of high-performance polymers where this monomer finds application is in the synthesis of poly(aryl ether)s. These polymers are known for their high thermal stability and excellent mechanical strength. The polymerization is typically carried out as a nucleophilic aromatic substitution polycondensation. The synthesized potassium 3-(3,4-difluorophenyl)phenoxide is reacted with a dihaloaromatic monomer, where the halogen atoms are activated by electron-withdrawing groups such as sulfone or ketone moieties.

For instance, the reaction of the phenoxide of this compound with an activated dihalide like bis(4-fluorophenyl)sulfone would yield a poly(arylene ether sulfone). The difluorophenyl side group in the resulting polymer can influence its morphology and properties.

Monomer 1 Monomer 2 Polymer Class Potential Properties
Potassium 3-(3,4-Difluorophenyl)phenoxideBis(4-fluorophenyl)sulfonePoly(arylene ether sulfone)High thermal stability, chemical resistance, modified solubility
Potassium 3-(3,4-Difluorophenyl)phenoxide4,4'-DifluorobenzophenonePoly(arylene ether ketone)High glass transition temperature, excellent mechanical strength

Future Directions and Emerging Research Avenues for 3 3,4 Difluorophenyl Phenol

Exploration of Bio-Inspired Synthetic Routes

Current synthetic methodologies for fluorinated phenols and their derivatives often rely on traditional chemical approaches. However, the principles of green chemistry are driving exploration into bio-inspired and biocatalytic methods for their synthesis. While no specific bio-inspired route for 3-(3,4-difluorophenyl)phenol has been reported, research on related compounds suggests promising future directions.

One emerging area of interest is the use of microorganisms or isolated enzymes to perform key synthetic steps. For instance, certain strains of fungi, such as Penicillium frequentans, have been shown to hydroxylate difluorinated phenols. This biocatalytic transformation could potentially be engineered and optimized for the regioselective synthesis of complex phenols. Future research could focus on identifying or engineering enzymes capable of catalyzing the coupling of a 3,4-difluorophenyl moiety to a phenol (B47542) precursor, mimicking biosynthetic pathways of natural biphenyl (B1667301) compounds. The advantages of such bio-inspired routes would include milder reaction conditions, reduced waste generation, and potentially higher selectivity, aligning with the goals of sustainable chemical manufacturing.

Investigation of Supramolecular Assembly and Host-Guest Chemistry

The presence of fluorine atoms in this compound is expected to significantly influence its intermolecular interactions, making it a compelling candidate for studies in supramolecular chemistry. Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which can direct the self-assembly of molecules into well-defined architectures.

Introducing fluorine into self-assembling systems often leads to more stable and robust lattices nih.gov. Research on other fluorinated aromatic compounds has demonstrated their ability to form complex supramolecular structures, such as liquid crystals and functional polymers. It is hypothesized that this compound could similarly self-assemble into ordered structures with interesting optical or electronic properties. Future investigations will likely involve crystallographic studies to elucidate its packing in the solid state and spectroscopic analyses to understand its aggregation behavior in solution.

In the realm of host-guest chemistry, the electron-rich aromatic rings and the potential for specific interactions involving the fluorine atoms make this compound an intriguing potential guest molecule. nih.govnih.govusc.gal Host molecules such as cyclodextrins, calixarenes, and other macrocycles could encapsulate this compound, leading to the formation of inclusion complexes with tailored properties. nih.govnih.govusc.gal Such host-guest systems could find applications in areas like controlled release, molecular sensing, and the development of new functional materials. The stability and dynamics of these potential host-guest complexes would be a key area of future research.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules like this compound, thereby guiding the design of new materials with desired functionalities. scienceopen.comresearchgate.nettorvergata.it Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a range of molecular properties. researchgate.nettorvergata.it

Future theoretical studies on this compound would likely focus on several key areas. Firstly, computational modeling can predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its potential in electronic devices. Secondly, modeling can elucidate the nature and strength of its intermolecular interactions, providing insights into its likely supramolecular assembly behavior. Furthermore, computational predictions of properties like pKa can be valuable for understanding its reactivity and behavior in different chemical environments. researchgate.nettorvergata.it This predictive power of theoretical modeling can accelerate the discovery of new applications for this compound by allowing for the in-silico screening of its performance in various material contexts.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Electronic Structure (HOMO/LUMO)Organic Electronics
Quantum Theory of Atoms in Molecules (QTAIM)Intermolecular InteractionsSupramolecular Chemistry
Molecular Dynamics (MD)Conformational AnalysisMaterial Design
pKa CalculationAcidityChemical Reactivity

Development of Novel Catalytic Systems for this compound Transformations

The functional groups present in this compound, namely the hydroxyl group and the fluorinated aromatic rings, provide multiple sites for catalytic transformations, opening up avenues for the synthesis of novel derivatives with enhanced functionalities.

Future research in this area will likely concentrate on developing selective catalytic systems for the functionalization of this molecule. For the hydroxyl group, catalytic etherification and esterification reactions could be explored to modify its polarity and reactivity. More advanced catalytic methods could be developed for the selective C-H activation of the aromatic rings, allowing for the introduction of new substituents at specific positions. This would enable the synthesis of a diverse library of derivatives with fine-tuned electronic and steric properties.

Furthermore, the phenol moiety itself can act as a ligand for metal catalysts. The development of novel catalyst systems where this compound or its derivatives serve as ligands is another promising research direction. These new catalysts could exhibit unique reactivity and selectivity in a range of organic transformations, driven by the electronic influence of the difluorophenyl group. The exploration of both homogeneous and heterogeneous catalytic systems will be crucial for developing practical and sustainable processes for the transformation of this compound.

Q & A

Basic: What are the common synthesis routes for 3-(3,4-difluorophenyl)phenol derivatives, and how do their yields compare?

Methodological Answer:
Two primary synthesis pathways are documented for related difluorophenyl derivatives:

  • Route A : Condensation of β-propiolactone with 3,4-difluorophenol, yielding ~49% of 3-(3,4-difluorophenoxy)propanoic acid.
  • Route B : Reaction of 3,4-difluorophenol with acrylonitrile, achieving a higher yield (~72%) due to improved electrophilic substitution efficiency .

For novel derivatives, factors such as solvent polarity, temperature, and catalyst selection (e.g., cesium carbonate in DMF) influence yield optimization. Reaction monitoring via TLC or HPLC is recommended to track intermediates.

Advanced: How can crystallographic data resolve structural ambiguities in this compound-based compounds?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving positional disorders and confirming stereochemistry. For example, in (E)-3-(3,4-difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, SCXRD revealed a 20.56° dihedral angle between aromatic rings and a trans-configuration of the α,β-unsaturated ketone. Disordered fluorine atoms (occupancy ratio 0.57:0.43) were modeled using split-site refinement .
Key Steps :

  • Collect high-resolution data (e.g., Bruker SMART CCD).
  • Apply SADABS absorption correction.
  • Refine with SHELXL using constraints for disordered atoms.
  • Validate via R-factor analysis (target: R1 < 0.05).

Basic: What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Hazard Analysis : Conduct a pre-experiment risk assessment focusing on reactivity (e.g., gas evolution in difluoromethylation reactions) and toxicity (skin/eye irritancy) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods.
  • Waste Disposal : Absorb spills with diatomaceous earth; dispose as halogenated organic waste .
  • Storage : Keep in airtight containers at 0–6°C for lab-scale quantities .

Advanced: How can researchers design experiments to investigate the biological activity of this compound derivatives?

Methodological Answer:

  • Target Identification : For GPR183 ligands (e.g., 3-(3,4-difluorophenyl)-N-[3-fluoro-5-(morpholin-4-yl)phenyl]propanamide), use molecular docking to predict binding affinity with oxysterol receptors .
  • In Vitro Assays :
    • Measure IC50 via competitive binding assays using radiolabeled 7α,25-OHC.
    • Evaluate anti-inflammatory activity in THP-1 macrophage models.
  • In Vivo Models : Administer derivatives in dextran sulfate sodium (DSS)-induced colitis mice to assess IBD therapeutic potential.

Basic: What analytical techniques are used to characterize this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR quantifies fluorine substitution patterns (δ ≈ -110 to -150 ppm for aromatic F).
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₉F₃N₂O₂ at m/z 364.36) .
  • Melting Point : Compare experimental values (e.g., 77–82°C for 3-phenylphenol analogs) with literature .

Advanced: How should researchers address conflicting data in synthesis yields or structural analyses?

Methodological Answer:

  • Yield Discrepancies : Replicate reactions under controlled conditions (e.g., anhydrous DMF, inert atmosphere) to minimize side reactions. Use Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, reaction time) .
  • Crystallographic Conflicts : Re-measure data at lower temperatures (e.g., 173 K) to reduce thermal motion artifacts. Cross-validate with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) .

Basic: What are the environmental implications of this compound derivatives?

Methodological Answer:

  • Ecotoxicity : Assess biodegradability via OECD 301F (closed bottle test). Fluorinated compounds often exhibit persistence; monitor aquatic toxicity using Daphnia magna assays .
  • Regulatory Compliance : Adhere to PAC limits (e.g., PAC-1: 2.1 mg/m³ for chlorophenol analogs) for workplace exposure .

Advanced: How can computational methods optimize the synthesis of novel this compound analogs?

Methodological Answer:

  • Reaction Modeling : Use Gaussian or ORCA to simulate transition states in SNAr reactions. Predict activation energies for fluorophenol intermediates.
  • Machine Learning : Train models on existing yield data (e.g., 49–72% from ) to recommend optimal conditions (temperature, solvent) for new derivatives.

Basic: What are the key spectral signatures of 3,4-difluorophenyl groups in IR and Raman spectroscopy?

Methodological Answer:

  • IR : Strong C-F stretches at 1100–1250 cm⁻¹; phenolic O-H stretch at 3200–3600 cm⁻¹ (broad).
  • Raman : Aromatic ring vibrations at 1600 cm⁻¹; fluorine substituents reduce symmetry, splitting peaks .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : Ortho-fluorine atoms hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate .
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenol for nucleophilic substitution. DFT calculations (Mulliken charges) guide directing group selection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.